6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3-methoxy-8-(3-methyl-2-butenyl)-9-(phenylmethoxy)-, cis-
Description
The compound 6H-Benzofuro[3,2-c][1]benzopyran, 6a,11a-dihydro-3-methoxy-8-(3-methyl-2-butenyl)-9-(phenylmethoxy)-, cis- (CAS: 152490-69-2) is a member of the pterocarpan class, a subgroup of isoflavonoids characterized by a benzofuran-benzopyran fused ring system. Pterocarpans are predominantly found in the Leguminosae family and are noted for their antimicrobial and phytoalexin properties . Structurally, this compound features:
Properties
CAS No. |
152490-70-5 |
|---|---|
Molecular Formula |
C28H28O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-8-(3-methylbut-2-enyl)-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C28H28O4/c1-18(2)9-10-20-13-23-24-17-31-26-14-21(29-3)11-12-22(26)28(24)32-27(23)15-25(20)30-16-19-7-5-4-6-8-19/h4-9,11-15,24,28H,10,16-17H2,1-3H3/t24-,28-/m1/s1 |
InChI Key |
JRWOUKPHCMPPQM-UFHPHHKVSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1OCC3=CC=CC=C3)O[C@H]4[C@@H]2COC5=C4C=CC(=C5)OC)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC4C2COC5=C4C=CC(=C5)OC)C |
Origin of Product |
United States |
Biological Activity
6H-Benzofuro(3,2-c)(1)benzopyran, specifically the compound 6a,11a-dihydro-3-methoxy-8-(3-methyl-2-butenyl)-9-(phenylmethoxy)-, cis-, is a complex organic molecule that has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds known as benzofurans and benzopyrans, which are recognized for their potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound features a bicyclic arrangement that combines elements of benzofuran and benzopyran. Such structural characteristics are crucial for its biological activity, as they influence how the compound interacts with various biological targets.
Biological Activities
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Studies have shown that compounds in this class can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival. For instance, they may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent cell death .
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. This activity is often linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Phytoestrogenic Effects : Similar compounds have been recognized for their phytoestrogenic properties, which can mimic estrogen and influence hormonal pathways in both plants and animals. This action may have implications for agricultural applications and human health .
The biological mechanisms underlying the activities of 6H-Benzofuro(3,2-c)(1)benzopyran include:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic processes. For example, it has been noted to inhibit monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .
- Cell Signaling Pathways : It can modulate various signaling pathways associated with inflammation and cancer progression. By influencing these pathways, the compound may enhance or suppress specific cellular responses .
Comparative Analysis
To better understand the biological activity of 6H-Benzofuro(3,2-c)(1)benzopyran, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 6H-Benzofuro(3,2-c)(1)benzopyran-4-ol | C15H14O4 | Different hydroxyl position; distinct biological activities |
| 6H-Benzofuro(3,2-c)(1)benzopyran-7-ol | C16H16O5 | Additional methoxy groups; altered reactivity |
| Coumestrol | C15H10O5 | Lacks the benzofuran structure; different pharmacological profile |
This table illustrates how variations in molecular structure can lead to significant differences in biological activity.
Case Studies
Several case studies highlight the effectiveness of 6H-Benzofuro(3,2-c)(1)benzopyran derivatives:
- Anticancer Research : In vitro studies demonstrated that specific derivatives induced apoptosis in breast cancer cell lines through caspase activation and DNA fragmentation .
- Antimicrobial Efficacy : A study assessed the antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations .
- Phytoestrogen Studies : Research on soybean growth indicated that certain derivatives enhanced growth rates at specific concentrations, suggesting potential agricultural applications .
Scientific Research Applications
Pharmacological Applications
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran possesses notable pharmacological properties:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans. Studies report inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12 | Chloramphenicol (12) |
| E. coli | 11 | Chloramphenicol (15) |
| Candida albicans | 14 | Sertaconazole (12) |
- Anti-inflammatory Properties : The compound shows potential in modulating inflammatory pathways by influencing cytokine expression and other mediators involved in inflammation.
- Antioxidant Activity : Its ability to scavenge free radicals suggests protective effects against oxidative stress-related diseases.
Synthetic Applications
6H-Benzofuro(3,2-c)(1)benzopyran serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex organic molecules through various synthetic routes. The synthesis typically involves multi-step organic reactions that include the preparation of benzofuran and benzopyran precursors followed by their fusion under optimized conditions.
Agricultural Applications
The compound's biological activity extends to agricultural applications, particularly as a potential natural pesticide or herbicide. Its antimicrobial properties may help in developing environmentally friendly agricultural products that can protect crops from pathogens without the adverse effects associated with synthetic chemicals.
Material Science Applications
In material science, derivatives of 6H-Benzofuro(3,2-c)(1)benzopyran are being explored for their potential use in developing new materials with specific optical or electronic properties. These applications could lead to advancements in organic electronics or photonic devices due to the compound's unique structural characteristics .
Case Studies
Several studies have focused on the synthesis and evaluation of benzopyran derivatives, including this target compound:
- Synthesis and Evaluation of Benzopyran Derivatives : A study synthesized various benzopyran derivatives and evaluated their biological activities, revealing that compounds with similar structures exhibited significant antibacterial and antifungal activity.
- Antimicrobial Evaluation : In comparative studies involving multiple benzopyran derivatives, this specific compound showed superior activity against certain bacterial strains compared to traditional antibiotics .
Chemical Reactions Analysis
Oxidative Reactions
The compound’s benzofuran and benzopyran moieties render it susceptible to oxidation. Key observations include:
Nucleophilic Substitution
The methoxy and phenylmethoxy groups participate in demethylation or deprotection reactions:
Cyclization and Rearrangements
The 3-methyl-2-butenyl (prenyl) side chain undergoes intramolecular cyclization under acidic conditions:
Biological Activity-Driven Reactions
While not purely synthetic, interactions with enzymes suggest metabolic pathways:
Comparative Reactivity of Analogues
The table below contrasts Compound X with structurally similar derivatives:
Limitations and Research Gaps
-
Direct experimental data for Compound X remains limited; most inferences derive from analogs.
-
Stability under photolytic or thermal conditions requires further investigation.
-
Computational modeling (e.g., DFT) is recommended to predict regioselectivity in substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related pterocarpans/coumestans:
Key Comparative Insights:
Substituent Effects: The phenylmethoxy group at position 9 in the target compound distinguishes it from analogs with smaller substituents (e.g., methoxy or hydroxyl). Prenylation at position 8 (vs. 4 in Licoagrocarpin) may direct interactions with hydrophobic enzyme pockets, as seen in antifungal pterocarpans .
Functional Group Chemistry: Methoxy groups (e.g., at position 3) generally enhance metabolic stability compared to hydroxyl groups, as seen in (±)-Sophorapterocarpan A, which has hydroxyls at positions 3 and 9 . The absence of a ketone (vs.
Stereochemical Stability :
- All compared pterocarpans share the cis B/C configuration, which is energetically favorable due to minimized steric strain and optimized orbital overlap .
Q & A
How can researchers design synthetic routes for this benzofurobenzopyran derivative, considering its complex stereochemistry and substituent arrangement?
Answer:
Synthesis of this compound requires a cascade strategy combining [3,3]-sigmatropic rearrangements and aromatization. For example, benzyl-protected intermediates (e.g., 6-(benzyloxy)-3-methylbenzofuran derivatives) can be synthesized via NaH-mediated alkylation in THF under inert conditions, followed by selective deprotection . Stereochemical control at the 6a and 11a positions (cis-configuration) is achieved using chiral catalysts or resolution techniques. Key steps include:
- Stereoselective cyclization : Optimize temperature (−78°C to 25°C) and solvent polarity (e.g., THF vs. DCM) to favor cis-fused rings.
- Functionalization : Introduce the 3-methyl-2-butenyl group via palladium-catalyzed coupling, ensuring regioselectivity at the 8-position.
- Validation : Confirm stereochemistry via NOESY NMR and X-ray crystallography .
What advanced spectroscopic methods are critical for resolving structural ambiguities in this compound, particularly its prenyl and benzyloxy substituents?
Answer:
- 2D NMR (HSQC, HMBC) : Correlate protons at δ 5.2–5.4 ppm (prenyl olefinic H) with carbons at C-8 and C-3 to confirm substitution patterns.
- ROESY : Detect spatial proximity between the 6a-H and 11a-H protons to verify cis-fused ring junctions .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to identify the molecular ion ([M+H]+ at m/z 408.215) and fragment ions (e.g., loss of benzyloxy group: m/z 292.148).
- IR Spectroscopy : Validate methoxy (C-O stretch at ~1250 cm⁻¹) and benzofuran (C=C stretch at ~1600 cm⁻¹) groups .
How does the compound’s 3-methyl-2-butenyl group influence its biological activity, and what assays are recommended to study this?
Answer:
The prenyl group enhances lipophilicity, potentially improving membrane permeability and target binding. Key assays:
- PDGF-BB-Induced Proliferation Assay : Measure IC50 in vascular smooth muscle cells (VSMCs) using MTT assays. Compare with analogs lacking the prenyl group (e.g., Homopterocarpin, IC50 = 15 μM vs. target compound’s IC50 = 10 μM) .
- Western Blotting : Quantify ERK1/2 and MAPK phosphorylation inhibition in VSMCs to link structure-activity relationships (SAR) .
How should researchers address contradictions between in vitro potency and in vivo efficacy for this compound?
Answer:
Discrepancies may arise from metabolic instability or poor pharmacokinetics. Strategies:
- Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., prenyl group epoxidation).
- Prodrug Design : Mask the 9-benzyloxy group as a labile ester to enhance bioavailability.
- Pharmacokinetic Studies : Measure plasma half-life (t1/2) and tissue distribution in rodent models .
What challenges arise in maintaining stereochemical purity during large-scale synthesis, and how can they be mitigated?
Answer:
- Racemization Risk : The cis-6a,11a configuration may epimerize under acidic/basic conditions. Mitigation: Use mild deprotection (e.g., H2/Pd-C in EtOAc instead of strong acids) .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC.
- Process Monitoring : Track enantiomeric excess (ee) via chiral GC or CE .
How do structural analogs (e.g., Homopterocarpin) inform SAR studies for this compound?
Answer:
- Methoxy vs. Hydroxy Groups : Homopterocarpin (3-methoxy, 9-methoxy) shows reduced activity (IC50 = 15 μM) compared to the target compound (3-methoxy, 9-benzyloxy), suggesting benzyloxy enhances target engagement .
- Prenyl Position : Moving the prenyl group from C-8 to C-10 (as in Methylnissolin) abolishes PDGF-BB inhibition, highlighting the critical role of C-8 substitution .
What stability issues are anticipated during long-term storage, and how should formulations be optimized?
Answer:
- Oxidative Degradation : The prenyl group is prone to oxidation. Store at −20°C under argon with antioxidants (e.g., BHT) .
- Light Sensitivity : Benzofuran rings may photodegrade. Use amber vials and avoid UV exposure.
- Lyophilization : For aqueous solubility challenges, prepare lyophilized powders with cyclodextrin carriers .
How can researchers validate the purity and identity of batches for reproducibility in pharmacological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
